Cas no 496021-40-0 ((2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide)

(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide is a synthetic organic compound featuring a conjugated cyanoenamide core linked to a substituted phenyl ring and a pyridinyl moiety. Its structural design incorporates electron-withdrawing and donating groups, enhancing its potential as an intermediate in pharmaceutical or agrochemical applications. The butoxy and methoxy substituents improve solubility and reactivity, while the cyano group offers versatility in further functionalization. The pyridinyl amide group may contribute to binding affinity in biologically active systems. This compound is suited for research in medicinal chemistry, particularly in developing kinase inhibitors or other small-molecule therapeutics, owing to its rigid, planar structure and potential for selective interactions.
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide structure
496021-40-0 structure
Product Name:(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide
CAS No:496021-40-0
MF:C20H21N3O3
MW:351.399044752121
CID:6420535
PubChem ID:1587887
Update Time:2025-05-26

(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide
    • 496021-40-0
    • (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide
    • AKOS002185528
    • MFCD03132496
    • (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-pyridin-3-ylprop-2-enamide
    • F1305-0355
    • 2-Propenamide, 3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-3-pyridinyl-
    • Inchi: 1S/C20H21N3O3/c1-3-4-10-26-18-8-7-15(12-19(18)25-2)11-16(13-21)20(24)23-17-6-5-9-22-14-17/h5-9,11-12,14H,3-4,10H2,1-2H3,(H,23,24)
    • InChI Key: RDDBRHOOAUCAIG-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CN=C1)(=O)C(C#N)=CC1=CC=C(OCCCC)C(OC)=C1

Computed Properties

  • Exact Mass: 351.15829154g/mol
  • Monoisotopic Mass: 351.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 526
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 84.2Ų

Experimental Properties

  • Density: 1.204±0.06 g/cm3(Predicted)
  • Boiling Point: 587.2±50.0 °C(Predicted)
  • pka: 9.99±0.70(Predicted)

(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide Pricemore >>

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Additional information on (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide

Introduction to (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide and Its Significance in Modern Chemical Biology

(2E-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide, CAS No. 496021-40-0) is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features and potential therapeutic applications. This compound belongs to a class of molecules characterized by the presence of a cyano group, an amide moiety, and a pyridine ring, which collectively contribute to its distinctive chemical and biological properties.

The molecular structure of (2E-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamidebutoxy and methoxy substituents on the phenyl ring introduces hydrophobicity and electronic modulation, making it a versatile scaffold for drug design. Furthermore, the cyano group at the propenamide position adds a polar character to the molecule, facilitating its solubility in both aqueous and organic solvents.

In recent years, there has been a surge in research focused on developing novel bioactive molecules with potential applications in pharmaceuticals. The compound (2E-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide

The pharmacological profile of (2E-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide

The synthesis of (2E-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide

The computational modeling of ((2E)-3-(4-butoxy-3-methoxy)phenyl)prop-cyanN(pyridin-3-)prop-eneCAS No. 496021'-) has provided valuable insights into its binding interactions with biological targets. Molecular docking studies have identified key residues on the target proteins that interact with different parts of the molecule, including the pyridine ring, cyano group, and amide moiety. These interactions have been correlated with the compound's biological activity, providing a rational basis for further optimization.

The development of novel drug candidates is often accompanied by rigorous safety assessments to ensure their suitability for therapeutic use. In the case of ((2E)-3-(4-butoxy-3-methoxy

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